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Compound of Interest

Compound Name: 2-Ethoxy-2-methylpentane

Cat. No.: B8529803 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data

for 2-Ethoxy-2-methylpentane, a tertiary ether with the molecular formula C₈H₁₈O. Due to the

limited availability of experimentally derived spectra for this specific compound in public

databases, this guide presents predicted data based on the analysis of structurally similar

compounds and established principles of nuclear magnetic resonance (NMR) spectroscopy,

infrared (IR) spectroscopy, and mass spectrometry (MS). This information is intended to serve

as a valuable reference for researchers in compound identification, structural elucidation, and

quality control.

Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the ¹H NMR, ¹³C NMR, IR,

and Mass Spectra of 2-Ethoxy-2-methylpentane. These predictions are derived from the

known spectral characteristics of ethers and data from analogous structures, such as tert-amyl

ethyl ether.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS
at 0.00 ppm)
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~3.3 - 3.5 Quartet (q) 2H -O-CH₂-CH₃

~1.4 - 1.6
Triplet of Quartets or

Multiplet (m)
2H -CH₂-CH₂-CH₂-CH₃

~1.2 - 1.4 Sextet or Multiplet (m) 2H -CH₂-CH₂-CH₃

~1.1 - 1.2 Triplet (t) 3H -O-CH₂-CH₃

~1.0 - 1.1 Singlet (s) 6H -C(CH₃)₂-

~0.8 - 0.9 Triplet (t) 3H -CH₂-CH₂-CH₃

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference:
TMS at 0.00 ppm)

Chemical Shift (δ) (ppm) Assignment

~75 - 80 C-O (quaternary)

~58 - 62 -O-CH₂-CH₃

~40 - 45 -CH₂-CH₂-CH₃

~25 - 30 -C(CH₃)₂-

~16 - 20 -CH₂-CH₂-CH₃

~14 - 16 -O-CH₂-CH₃

~14 -CH₂-CH₂-CH₃

Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm⁻¹) Intensity Assignment

2975 - 2950 Strong C-H stretch (sp³ asymmetric)

2870 - 2850 Strong C-H stretch (sp³ symmetric)

1470 - 1450 Medium
C-H bend (methylene and

methyl)

1385 - 1365 Medium C-H bend (gem-dimethyl)

~1120 Strong, Broad
C-O-C stretch (asymmetric)[1]

[2][3][4]

Predicted Mass Spectrometry (MS) Data (Electron
Ionization)

m/z
Predicted Relative
Intensity

Assignment

130 Very Low / Absent [M]⁺ (Molecular Ion)

115 Low [M - CH₃]⁺

101 High [M - C₂H₅]⁺ (α-cleavage)

87 Moderate [M - C₃H₇]⁺ (α-cleavage)

73 High [C₄H₉O]⁺

59 Moderate [C₃H₇O]⁺

45 Moderate [C₂H₅O]⁺

29 High [C₂H₅]⁺

Experimental Protocols
The following sections detail generalized experimental methodologies for acquiring NMR, IR,

and MS data for a liquid sample like 2-Ethoxy-2-methylpentane.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation: A small amount of 2-Ethoxy-2-methylpentane is dissolved in a

deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube.

Tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0

ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 300-500 MHz for ¹H NMR) is used.

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard pulse

sequence is used to acquire the free induction decay (FID). The acquisition parameters

include an appropriate spectral width, acquisition time, and relaxation delay.

¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled

pulse sequence is typically used to simplify the spectrum to single lines for each unique

carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural

abundance of the ¹³C isotope.

Data Processing: The acquired FID is Fourier transformed to produce the NMR spectrum.

Phase and baseline corrections are applied. The chemical shifts are referenced to TMS. For

¹H NMR, the signals are integrated to determine the relative number of protons, and the

splitting patterns (multiplicity) are analyzed to deduce proton-proton coupling.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of 2-
Ethoxy-2-methylpentane between two salt plates (e.g., NaCl or KBr). Alternatively, an

Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the sample

directly on the ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
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Background Spectrum: A background spectrum of the clean, empty salt plates or the clean

ATR crystal is recorded.

Sample Spectrum: The prepared sample is placed in the spectrometer's sample

compartment, and the infrared spectrum is recorded. The instrument scans the mid-infrared

range (typically 4000-400 cm⁻¹).

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum. The characteristic absorption bands

are identified and assigned to specific molecular vibrations.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction: For a volatile liquid like 2-Ethoxy-2-methylpentane, Gas

Chromatography-Mass Spectrometry (GC-MS) is the preferred method. A dilute solution of

the sample in a volatile solvent (e.g., dichloromethane or hexane) is injected into the gas

chromatograph.

Gas Chromatography (GC): The sample is vaporized and carried by an inert gas through a

capillary column. The column separates the components of the sample based on their boiling

points and interactions with the stationary phase.

Ionization: As the separated components elute from the GC column, they enter the ion

source of the mass spectrometer. Electron Ionization (EI) is a common method where the

molecules are bombarded with a high-energy electron beam, causing them to ionize and

fragment.

Mass Analysis: The resulting positively charged ions are accelerated and separated based

on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.
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Data Analysis: The molecular ion peak (if present) indicates the molecular weight of the

compound. The fragmentation pattern provides structural information based on the

characteristic cleavage of chemical bonds. The fragmentation of ethers is often characterized

by α-cleavage, where the bond adjacent to the oxygen atom breaks.[5][6]

Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques

described.

NMR Spectroscopy Workflow

IR Spectroscopy Workflow

GC-MS Workflow
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General workflows for NMR, IR, and GC-MS analysis.
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Loss of Propyl Radical
[M - C3H7]⁺

m/z = 87

α-cleavage
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Key fragmentation pathways for 2-Ethoxy-2-methylpentane in MS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 2-Ethoxy-2-methylpentane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8529803#spectroscopic-data-for-2-ethoxy-2-
methylpentane-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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